(4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring two oxazole rings and a dihydroindene core, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Dihydroindene Core: This can be achieved through a Diels-Alder reaction between an appropriate diene and dienophile.
Oxazole Ring Formation: The oxazole rings are usually synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the oxazole rings to the dihydroindene core under specific conditions, often using catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings or the dihydroindene core.
Reduction: Reduction reactions could target the oxazole rings, potentially converting them to other heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development: Its chiral nature makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Could be used in the design of probes for studying biological processes at the molecular level.
Industry
Polymer Chemistry: May be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. In catalysis, it might act by stabilizing transition states. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound .
Bis(oxazoline) Ligands: A class of compounds with similar structures used in asymmetric catalysis.
Uniqueness
The unique combination of the dihydroindene core and the oxazole rings, along with its chiral nature, distinguishes (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) from other similar compounds. This uniqueness could translate to specific advantages in its applications, such as higher selectivity in catalysis or more effective interactions with biological targets.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-3-9-19(10-4-1)23-17-30-25(28-23)27(15-21-13-7-8-14-22(21)16-27)26-29-24(18-31-26)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGPFGXKVGOQY-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2(CC3=CC=CC=C3C2)C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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